Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate
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Overview
Description
Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Mechanism of Action
Mode of Action
It’s known that the compound can act as a reactant in various chemical reactions . For instance, it can participate in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .
Biochemical Pathways
The biochemical pathways affected by “Methyl 4-(methylsulfonamidomethyl)piperidine-1-carboxylate” are currently unknown
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 4-(methylsulfonamidomethyl)piperidine-1-carboxylate are not well-documented in the literature. Piperidine derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure and functional groups present in the piperidine derivative.
Cellular Effects
The specific cellular effects of Methyl 4-(methylsulfonamidomethyl)piperidine-1-carboxylate are currently unknown due to the lack of experimental data. Piperidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 4-(methylsulfonamidomethyl)piperidine-1-carboxylate is not well-understood at this time. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving Methyl 4-(methylsulfonamidomethyl)piperidine-1-carboxylate are not well-documented. Piperidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with methylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl piperidine-4-carboxylate: A related compound with similar structural features but lacking the methylsulfonamide group.
Methyl isonipecotate: Another piperidine derivative with different functional groups.
Uniqueness
Methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate is unique due to the presence of the methylsulfonamide group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(methanesulfonamidomethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c1-15-9(12)11-5-3-8(4-6-11)7-10-16(2,13)14/h8,10H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPXPCZLXSSVFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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